5-Methyl-5-piperonylhydantoin

Descripción general

Descripción

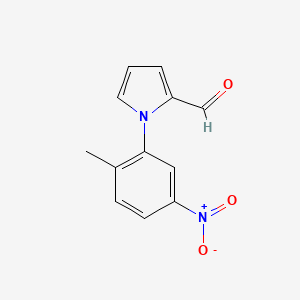

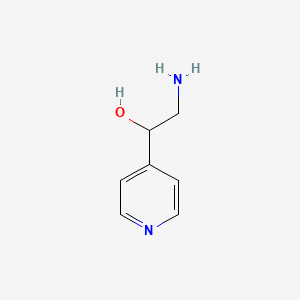

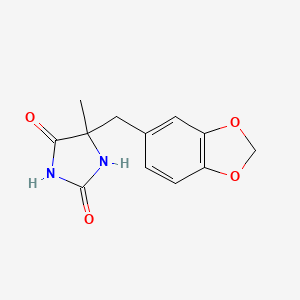

5-Methyl-5-piperonylhydantoin is a chemical compound with the molecular formula C12H12N2O4 . It is used in various applications, including as an internal standard in the quantitative determination of phenytoin in brain microdialysate, saliva, and blood from human samples by GC-MS method .

Synthesis Analysis

The synthesis of hydantoins, including 5-Methyl-5-piperonylhydantoin, has been a subject of research for many years. Recent advances in the synthesis of hydantoins have been presented from the point of view of the preparation methods . Novel synthetic routes to various hydantoin structures, the advances brought to the classical methods in the aim of producing more sustainable and environmentally friendly procedures for the preparation of these biomolecules, have been described .

Molecular Structure Analysis

The molecular structure of 5-Methyl-5-piperonylhydantoin is characterized by a five-membered cyclic urea, substituted in positions 4 and 5 . The basic structure is the 2,4-imidazolidinedione ring .

Chemical Reactions Analysis

The chemical reactions involving 5-Methyl-5-piperonylhydantoin are complex and can involve various organohalogen reagents . In all cases, N3 monoalkylation or N1 and N3 dialkylation are the main products .

Physical And Chemical Properties Analysis

5-Methyl-5-piperonylhydantoin has physical and chemical properties typical of hydantoins. These include a molecular weight of 236.23 g/mol, a melting point, boiling point, and density that can be found in various chemical databases .

Aplicaciones Científicas De Investigación

Phase-Transfer Catalyzed Alkylation

Summary of Application

Research has shown that compounds like hydantoin and 5-methyl-5-phenylhydantoin can undergo phase-transfer catalyzed alkylation . Methods of Application: The methods involve the use of different organohalogen reagents at 25°C in the presence of tetrabutylammonium bromide as a catalyst . Results: The results of these studies aim to understand the comparative reactivity of N- versus O- of hydantoins toward alkylation and cycloalkylation .

Pharmaceutical Applications

Summary of Application

Hydantoins, including compounds related to 5-Methyl-5-piperonylhydantoin, have numerous pharmaceutical applications . Methods of Application: These compounds have been used in the synthesis of various pharmaceuticals . Results: They have a wide range of biological activities such as integrins and kinases inhibitors, anti-convulsants & anti-epileptics, fungicides & herbicides, anti-bacterial & anti-mycobacterial, and potent activity against the herpes simplex virus (HSV), human immunodeficiency virus (HIV), and the leukemia subpanel .

Direcciones Futuras

The future directions of research on 5-Methyl-5-piperonylhydantoin could involve further exploration of its synthesis, chemical reactions, and potential applications. As with all areas of chemical research, advancements in technology and methodology will likely lead to new discoveries and applications .

Propiedades

IUPAC Name |

5-(1,3-benzodioxol-5-ylmethyl)-5-methylimidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O4/c1-12(10(15)13-11(16)14-12)5-7-2-3-8-9(4-7)18-6-17-8/h2-4H,5-6H2,1H3,(H2,13,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLRYEKZAKBJMNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)NC(=O)N1)CC2=CC3=C(C=C2)OCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20949200 | |

| Record name | 4-[(2H-1,3-Benzodioxol-5-yl)methyl]-4-methyl-4H-imidazole-2,5-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20949200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methyl-5-piperonylhydantoin | |

CAS RN |

26332-10-5 | |

| Record name | 5-(1,3-Benzodioxol-5-ylmethyl)-5-methyl-2,4-imidazolidinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26332-10-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methyl-5-piperonylhydantoin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026332105 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-[(2H-1,3-Benzodioxol-5-yl)methyl]-4-methyl-4H-imidazole-2,5-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20949200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methyl-5-piperonylhydantoin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.274 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.